REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([O:13]C)[CH:7]=2)#[N:2].[Cl-].[Cl-].[Cl-].[Al+3]>C1C=CC=CC=1>[C:1]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([OH:13])[CH:7]=2)#[N:2] |f:1.2.3.4|
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC2=CC(=CC=C2C1)OC
|
Name
|
|
Quantity
|
826 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously with a saturated sodium hydrogen carbonate solution for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the dark green solid was added to ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in dichloromethane (200 ml)
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration of the aqueous phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC2=CC(=CC=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |